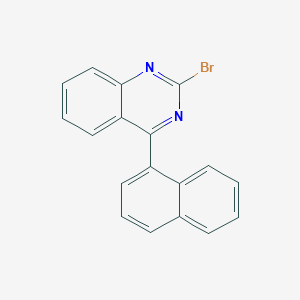
2-Bromo-4-(1-naphthalenyl)-quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(1-naphthalenyl)-quinazoline is a heterocyclic aromatic compound that features a quinazoline core substituted with a bromine atom at the second position and a naphthalenyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1-naphthalenyl)-quinazoline can be achieved through a multi-step process. One common method involves the bromination of 4-(1-naphthalenyl)-quinazoline. The reaction typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
2-Bromo-4-(1-naphthalenyl)-quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the quinazoline core can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-substituted-4-(1-naphthalenyl)-quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
科学研究应用
2-Bromo-4-(1-naphthalenyl)-quinazoline has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for developing anticancer and antimicrobial agents.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用机制
The mechanism of action of 2-Bromo-4-(1-naphthalenyl)-quinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and the naphthalenyl group contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(1-naphthalenyl)-quinazoline
- 2-Fluoro-4-(1-naphthalenyl)-quinazoline
- 2-Iodo-4-(1-naphthalenyl)-quinazoline
Uniqueness
2-Bromo-4-(1-naphthalenyl)-quinazoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
生物活性
2-Bromo-4-(1-naphthalenyl)-quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer research. The compound's structure features a bromine atom at the second position and a naphthyl group at the fourth position, contributing to its unique pharmacological profile. This article provides an in-depth analysis of its biological activity, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.
Anticancer Activity
Quinazoline derivatives, including this compound, have been shown to exhibit significant anticancer properties. Research indicates that these compounds can inhibit various kinases involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) .
Key Findings :
- IC50 Values : Studies have reported IC50 values in the low micromolar range for this compound against different cancer cell lines, indicating potent anti-proliferative effects.
- Mechanism of Action : The compound acts by inhibiting EGFR autophosphorylation, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Comparative Activity with Other Quinazolines
The following table summarizes the biological activities and unique features of selected quinazoline derivatives:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Quinazoline derivative | Anticancer activity | Bromine substitution enhances potency |
| Gefitinib | Quinazoline derivative | EGFR inhibitor | Approved drug with established efficacy |
| Erlotinib | Quinazoline derivative | EGFR inhibitor | Different side chain improves selectivity |
| Lapatinib | Quinazoline derivative | Dual EGFR/HER2 inhibitor | Unique dual-target mechanism |
Structure-Activity Relationship (SAR)
SAR studies have highlighted the importance of specific substituents on the quinazoline scaffold in enhancing binding affinity and selectivity for protein targets. Modifications at various positions can significantly influence the compound's pharmacological properties.
- Bromination : The presence of bromine at the second position is crucial for enhancing the compound's potency against cancer cell lines.
- Naphthyl Substitution : The naphthyl group at the fourth position contributes to the overall stability and bioactivity of the compound.
Case Studies
Several studies have focused on the biological evaluation of quinazoline derivatives:
- In Vitro Studies : A study demonstrated that a related quinazoline compound exhibited an IC50 value of 0.098μM against EGFR, showcasing its potential as a targeted therapy for cancers driven by this receptor .
- Cytotoxicity Assessment : Another investigation reported significant cytotoxic effects of similar derivatives against human breast cancer cell lines (MCF-7), with IC50 values ranging from 0.28μM to 0.59μM .
- Mechanistic Insights : Western blot analyses confirmed that these compounds effectively inhibited EGFR autophosphorylation at concentrations as low as 100nM, leading to decreased cell viability .
属性
分子式 |
C18H11BrN2 |
|---|---|
分子量 |
335.2 g/mol |
IUPAC 名称 |
2-bromo-4-naphthalen-1-ylquinazoline |
InChI |
InChI=1S/C18H11BrN2/c19-18-20-16-11-4-3-9-15(16)17(21-18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |
InChI 键 |
SJKIOMFGTUWUAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC4=CC=CC=C43)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















